

# An In-depth Technical Guide to 5-Bromo-1-propyl-1H-indazole

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## Compound of Interest

Compound Name: **5-Bromo-1-propyl-1H-indazole**

Cat. No.: **B580342**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-1-propyl-1H-indazole**, a substituted indazole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this guide leverages information on the parent compound, 5-bromo-1H-indazole, and general methodologies for the synthesis and biological activities of N-alkylated indazoles.

## IUPAC Name and Chemical Structure

The unequivocally established IUPAC name for the compound is **5-Bromo-1-propyl-1H-indazole**.

Chemical Formula:  $C_{10}H_{11}BrN_2$

Molecular Weight: 239.11 g/mol

Structure:

Caption: Chemical structure of **5-Bromo-1-propyl-1H-indazole**.

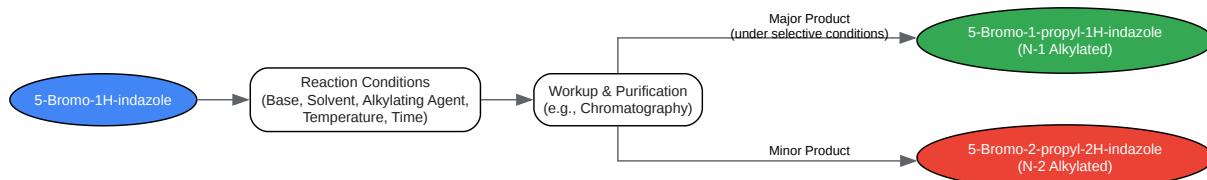
## Physicochemical Properties of the Parent Compound

Quantitative data for **5-Bromo-1-propyl-1H-indazole** is not readily available. However, the properties of the parent compound, 5-bromo-1H-indazole, provide a useful reference.

Property	Value	Reference
Molecular Weight	197.03 g/mol	<a href="#">[1]</a>
XLogP3	2.9	<a href="#">[1]</a>
Exact Mass	195.96361 Da	<a href="#">[1]</a>
Polar Surface Area	28.7 Å <sup>2</sup>	<a href="#">[1]</a>
Rotatable Bond Count	0	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of **5-Bromo-1-propyl-1H-indazole** can be achieved through the N-alkylation of 5-bromo-1H-indazole. The regioselectivity of this reaction (alkylation at N-1 vs. N-2) is a critical consideration. Several protocols have been developed to achieve selective N-1 alkylation of indazoles.[\[2\]](#)[\[3\]](#)



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Caption: General experimental workflow for the N-alkylation of 5-bromo-1H-indazole.

This method is known to favor the formation of the N-1 alkylated product.[\[3\]](#)

Methodology:

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-1H-indazole (1.0 equivalent).
- Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).
- Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
- Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Alkylation: Re-cool the mixture to 0 °C and add 1-bromopropane or a similar propylating agent (1.1 equivalents) dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Quenching: Upon completion, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure **5-Bromo-1-propyl-1H-indazole**.

This method is more straightforward but may result in a mixture of N-1 and N-2 isomers, requiring careful purification.[\[2\]](#)

#### Methodology:

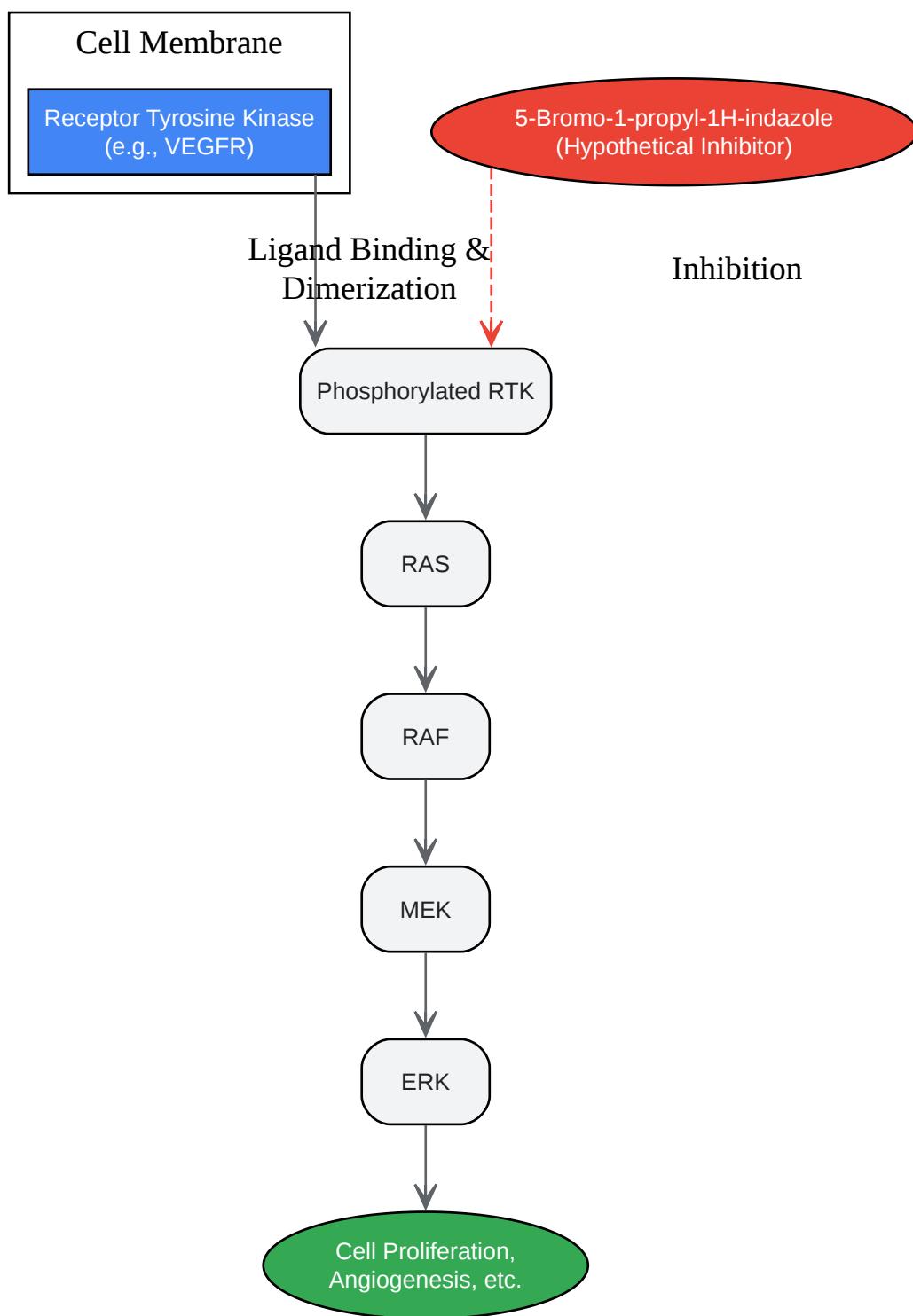
- Preparation: Suspend 5-bromo-1H-indazole (1.0 equivalent) and anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 1.1–2.0 equivalents) in anhydrous dimethylformamide (DMF).

- **Alkylation:** Add 1-bromopropane (1.1 equivalents) to the suspension.
- **Reaction:** Stir the mixture at room temperature or heat as required (e.g., overnight).
- **Workup:** Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
- **Purification:** The organic layers are combined, dried, and concentrated. The resulting residue is then purified by column chromatography to separate the N-1 and N-2 propyl isomers.

## Biological Significance and Signaling Pathways

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.<sup>[4][5]</sup> They are known to act as inhibitors of various kinases, which are key regulators of cellular signaling pathways.<sup>[6]</sup>

While the specific biological targets of **5-Bromo-1-propyl-1H-indazole** have not been reported, its structural similarity to other bioactive indazoles suggests potential activity as a kinase inhibitor. For instance, pazopanib, a potent anticancer drug, is an N-2 substituted indazole derivative that inhibits multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs).<sup>[7]</sup>



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